6-(Difluoromethyl)pyridine-3,4-diamine
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Overview
Description
6-(Difluoromethyl)pyridine-3,4-diamine is a useful research compound. Its molecular formula is C6H7F2N3 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 6-(Difluoromethyl)pyridine-3,4-diamine is the potassium channels present in nerve terminals . These channels play a crucial role in the transmission of nerve impulses, which are essential for various physiological processes.
Mode of Action
This compound works by blocking the efflux of potassium ions in nerve terminals . This action prolongs the duration of the action potential, allowing calcium channels to remain open for a longer time . As a result, there is an increase in the release of acetylcholine, a neurotransmitter that stimulates muscle activity at the end plate .
Biochemical Pathways
The action of this compound affects the biochemical pathway involving the transmission of nerve impulses. By blocking potassium channels, the compound alters the normal flow of ions across the nerve cell membrane. This change affects the action potential of the nerve cells, leading to increased release of acetylcholine . The downstream effects of this action include enhanced muscle stimulation and potential therapeutic effects in certain muscle diseases .
Pharmacokinetics
Similar compounds have been shown to have high bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in acetylcholine release. This increase leads to enhanced stimulation of muscle activity . The compound’s action could potentially have therapeutic effects in certain muscle diseases, such as Lambert–Eaton myasthenic syndrome .
Properties
IUPAC Name |
6-(difluoromethyl)pyridine-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3/c7-6(8)5-1-3(9)4(10)2-11-5/h1-2,6H,10H2,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXUSQRFENVJGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)F)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.